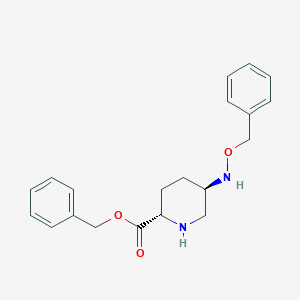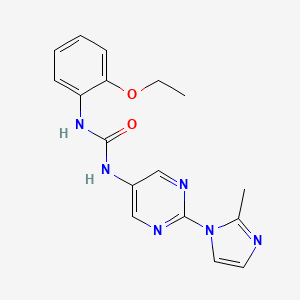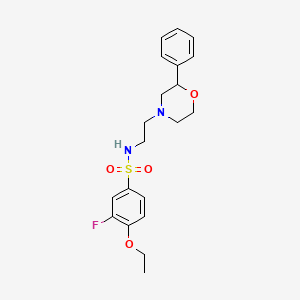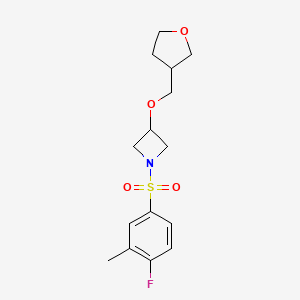![molecular formula C7H4BrClN2S B2409604 7-(Bromomethyl)-2-chlorothieno[3,2-D]pyrimidine CAS No. 1356017-04-3](/img/structure/B2409604.png)
7-(Bromomethyl)-2-chlorothieno[3,2-D]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Bromomethyl)-2-chlorothieno[3,2-D]pyrimidine is a chemical compound that has garnered significant attention in the field of scientific research. It is a heterocyclic organic compound that has a wide range of applications in various areas of research. The compound's unique properties make it a valuable tool for scientists studying different fields such as biochemistry, pharmacology, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Anticancer Research
7-(Bromomethyl)-2-chlorothieno[3,2-D]pyrimidine derivatives, such as those containing a piperazine unit, have been explored as potential anticancer agents. These compounds, synthesized starting from mercaptoacetic acid, have shown promise as protein tyrosine kinase inhibitors, which are a key category of molecules used in cancer treatment due to their ability to regulate cell functions (Jiang Da-hong, 2012).
Synthesis and Chemical Properties
The compound has also been a subject of studies focusing on its chemical synthesis and properties. For instance, an improved and scalable synthesis method for the compound starting from cheap bulk chemicals has been developed, demonstrating its practical and robust nature (S. Bugge et al., 2014). The research delves into the Gewald reaction, pyrimidone formation, bromination, and chlorination steps involved in the synthesis.
Molecular Structure and Design Studies
Detailed molecular structure analysis and design studies have been conducted on derivatives of this compound. For example, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, a derivative, has been synthesized and analyzed. Its crystal structure, antiproliferative activity against cancer cell lines, and interactions at the molecular level have been thoroughly studied, providing insights into its potential as an anticancer agent (Pei Huang et al., 2020).
Exploration of Derivatives for Biological Applications
Various derivatives of this compound have been synthesized and evaluated for their biological activities. These derivatives show promise in fields such as antimicrobial and anti-inflammatory treatments. Their structure-activity relationship has been a significant area of study, aiming to develop novel therapeutics (M. Tolba et al., 2018).
Eigenschaften
IUPAC Name |
7-(bromomethyl)-2-chlorothieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2S/c8-1-4-3-12-5-2-10-7(9)11-6(4)5/h2-3H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBPJDYMMIHRPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)Cl)C(=CS2)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B2409523.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2409524.png)
![N-(1-Cyanocyclohexyl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2409527.png)


![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2409534.png)


![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide](/img/structure/B2409538.png)
![(E)-2-(4-Methylphenyl)-N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]ethenesulfonamide](/img/structure/B2409539.png)
![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 5-bromofuran-2-carboxylate](/img/structure/B2409540.png)
![Ethyl 4-phenyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2409542.png)
